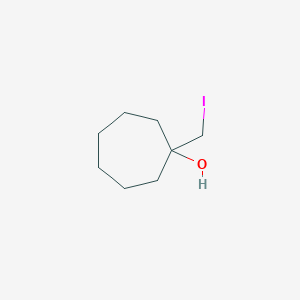
1-(Iodomethyl)cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)cycloheptan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a seven-membered cycloheptane ring with an iodomethyl group and a hydroxyl group attached to the same carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)cycloheptan-1-ol can be achieved through several methods One common approach involves the iodination of cycloheptanol
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Iodomethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cycloheptanol derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction Reactions: The compound can undergo reduction to form cycloheptane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are often employed.
Major Products Formed
Substitution Reactions: Cycloheptanol derivatives with various substituents.
Oxidation Reactions: Cycloheptanone and cycloheptanoic acid.
Reduction Reactions: Cycloheptane derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Iodomethyl)cycloheptan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Iodomethyl)cycloheptan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
1-(Iodomethyl)cycloheptan-1-ol can be compared with other similar compounds, such as:
Cycloheptanol: Lacks the iodomethyl group and has different reactivity and applications.
1-(Bromomethyl)cycloheptan-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
1-(Chloromethyl)cycloheptan-1-ol: Contains a chlorine atom instead of iodine, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodomethyl group, which can undergo various chemical transformations and participate in diverse reactions.
Propriétés
Formule moléculaire |
C8H15IO |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
1-(iodomethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H15IO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7H2 |
Clé InChI |
OMMLOWBIWVWZLX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



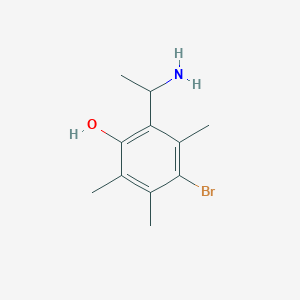
![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)
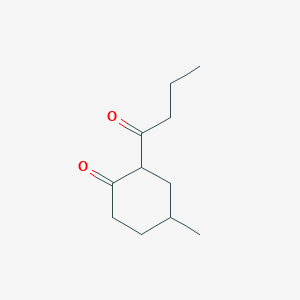
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)

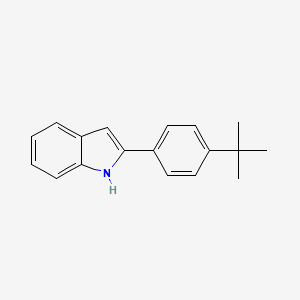
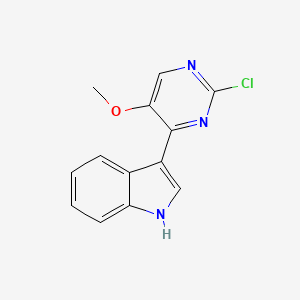
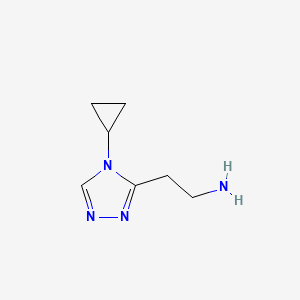

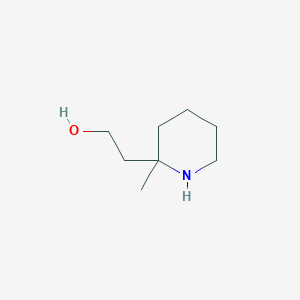
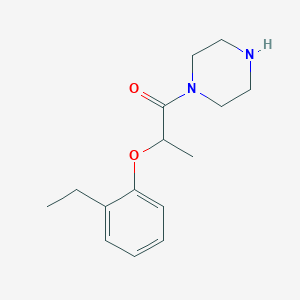
![2-[(Dimethylamino)methylidene]-4-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15275447.png)

